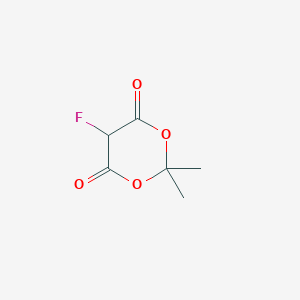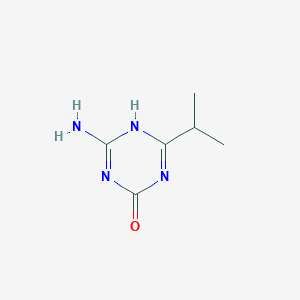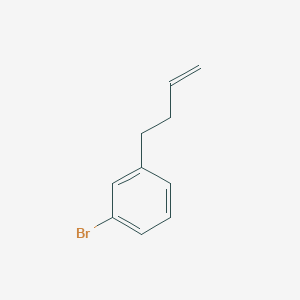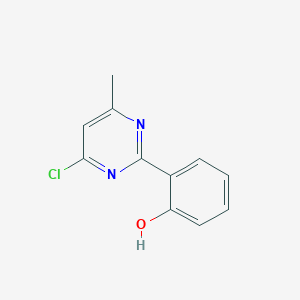![molecular formula C92H144N4O16Rh2S4 B060815 Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 179162-34-6](/img/structure/B60815.png)
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)
Vue d'ensemble
Description
Dirhodium(II) complexes, including tetrakis variants, are well-known for their role in catalyzing a variety of chemical reactions, especially those requiring high enantioselectivity. These complexes are characterized by their unique structural configurations and have been utilized in numerous synthetic applications, including C-H activation, cyclopropanation, and oxidation reactions.
Synthesis Analysis
The synthesis of dirhodium(II) complexes typically involves ligand substitution reactions with dirhodium(II) acetate. For example, the synthesis of dirhodium(II) tetrakis(carboxamidates) with chiral ligands involves a straightforward ligand exchange, showcasing the flexibility in modifying the dirhodium core for specific catalytic activities (Doyle et al., 1993).
Molecular Structure Analysis
Dirhodium(II) complexes exhibit diverse molecular structures, often determined by X-ray crystallography. The structure of these complexes can significantly influence their catalytic properties. For instance, the molecular structure analysis of tetrakis(hydroxyacetato)bis(dimethyl sulfoxide)dirhodium(II) revealed a lantern-like dirhodium unit, highlighting the importance of ligand positioning and coordination for catalytic efficiency (Ye et al., 2017).
Chemical Reactions and Properties
Dirhodium(II) complexes are renowned for their catalytic capabilities in various chemical reactions. For example, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] has been employed in enantioselective amidation of C-H bonds, demonstrating the complexes' utility in achieving high enantioselectivity (Yamawaki et al., 2002).
Applications De Recherche Scientifique
Catalytic Asymmetric Allylic C-H Activation : This complex, specifically Tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinato]-dirhodium [Rh2(S-DOSP)4], is utilized for the catalytic decomposition of methyl aryldiazoacetates in the presence of alkenes. This results in allylic C-H activation by means of a rhodium-carbene induced C-H insertion. The process is highly regio- and enantioselective and, in some cases, allows good diastereocontrol (Davies, Ren, & Jin, 2001).
Structural Analysis : Tetrakis(hydroxyacetato)bis(dimethyl sulfoxide)dirhodium(II) was synthesized and characterized by various techniques, including elemental analysis, FT-IR, ESI+-MS, NMR, and single crystal X-ray diffraction. This study provides insights into the structural aspects of such complexes (Ye et al., 2017).
Catalytic Asymmetric Benzylic C-H Activation : This complex is also used for the catalytic decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes. This leads to benzylic C-H activation by means of a rhodium-carbenoid-induced C-H insertion. The activation is highly regioselective and enantioselective (Davies, Jin, Ren, & Kovalevsky, 2002).
Chiral Dirhodium Catalysts : A series of dirhodium complexes derived from L-serine, L-threonine, and L-cysteine were synthesized and characterized. These complexes are found to be effective chiral catalysts for asymmetric aziridination and cyclopropanation reactions, exhibiting high stability and enantioselectivity (Kang et al., 2015).
Enantioselective Amidation of CH Bonds : Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] demonstrated suitability for enantioselective amidation of benzylic C-H bonds, showing high enantioselectivity in such reactions (Yamawaki et al., 2002).
Catalytic Intramolecular Cyclopropanation and C-H Insertion : Dirhodium(II) tetrakis[methyl 1-(3-phenylpropanoyl)imidazolidin-2-one-4(S)-carboxylate], Rh2(4S-MPPIM)4, provides significant enhancement in enantiocontrol for intramolecular cyclopropanation reactions and optimal enantiocontrol/diastereocontrol for intramolecular C-H insertion reactions (Doyle, Zhou, Dyatkin, & Ruppar, 1995).
Propriétés
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPFUKPTIAZHHL-JOECBHQBSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H144N4O16Rh2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470348 | |
| Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1896.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) | |
CAS RN |
179162-34-6 | |
| Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(1-((4-alkyl(C11-C13)ph-sulfonyl)-(2R)-pyrrolidinecarboxylate)-di-Rh(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



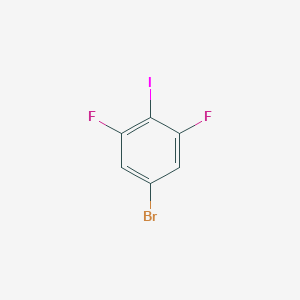
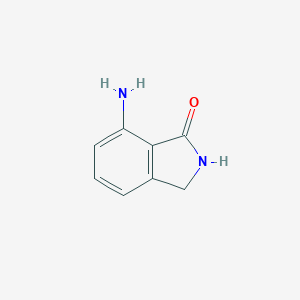
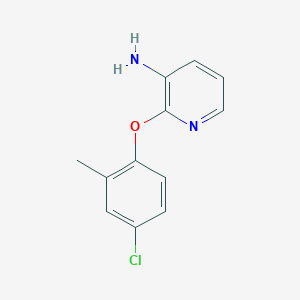
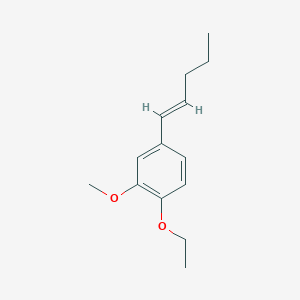
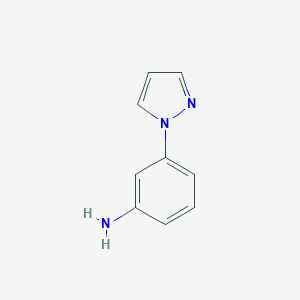
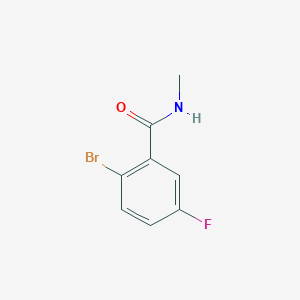
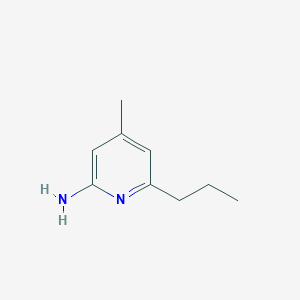
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
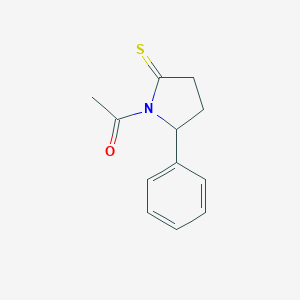
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
